molecular formula C31H24BF4N5 B2907030 2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate CAS No. 457601-32-0

2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate

Cat. No.: B2907030
CAS No.: 457601-32-0
M. Wt: 553.37
InChI Key: AYBKKBBLBWHEGL-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate is a pyridinium-based ionic compound featuring three phenyl substituents at the 2-, 4-, and 6-positions of the pyridinium ring. The nitrogen atom at the 1-position is further substituted with a methyl group linked to a 2-phenyltetrazole moiety. The tetrafluoroborate ([BF₄]⁻) counterion enhances solubility in polar solvents and stabilizes the cationic pyridinium core.

Properties

IUPAC Name

2,4,6-triphenyl-1-[(2-phenyltetrazol-5-yl)methyl]pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N5.BF4/c1-5-13-24(14-6-1)27-21-29(25-15-7-2-8-16-25)35(30(22-27)26-17-9-3-10-18-26)23-31-32-34-36(33-31)28-19-11-4-12-20-28;2-1(3,4)5/h1-22H,23H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBKKBBLBWHEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=NN(N=N4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24BF4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its potential as a bioactive compound in drug discovery and development is being explored.

  • Medicine: It may have applications in the design of new therapeutic agents.

  • Industry: It can be utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Key Properties :

Property Target Compound (Pyridinium) Thiopyrylium Analog
Molecular Formula C₃₄H₂₅N₅·BF₄ C₂₃H₁₇S·BF₄
Molecular Weight (g/mol) ~589.8 ~411.9
Aromatic Stabilization High (6π-electron system) Moderate (6π, sulfur)
Charge Localization Delocalized on pyridinium Localized on sulfur

The thiopyrylium derivative exhibits lower thermal stability due to reduced resonance stabilization, making it more reactive in electrophilic substitution reactions.

N-Substituted Triphenylpyridinium Tetrafluoroborates

Structural Variations :
Compounds such as N-(2,4,6-triphenylpyridin-1-ium-1-yl)butan-2-imine tetrafluoroborate () share the pyridinium core and counterion but differ in the N-substituent. The target compound’s tetrazolylmethyl group introduces a rigid, nitrogen-rich moiety compared to flexible alkyl-imine chains.

Impact on Properties :

  • Lipophilicity : The tetrazole’s aromaticity increases hydrophilicity relative to alkyl-imine substituents.
  • Reactivity : The electron-withdrawing tetrazole group enhances the pyridinium ring’s electrophilicity, facilitating nucleophilic attack at the 2-, 4-, or 6-positions.
  • Coordination Potential: The tetrazole’s nitrogen atoms enable metal coordination, a feature absent in alkyl-imine analogs .

Imidazolium and Pyrazolium Tetrafluoroborates

Core Heterocycle Comparison :
Imidazolium salts (e.g., 1,3,4,5-tetraphenylimidazol-3-ium tetrafluoroborate, ) feature a five-membered aromatic ring with two nitrogen atoms. The pyridinium system’s six-membered ring provides greater charge delocalization and stability.

Tetrazole-Containing Coordination Complexes

Functional Group Synergy :
The target compound’s tetrazole group parallels ligands in coordination complexes such as [5-(pyridin-2-yl)-1H-tetrazole-κ²N⁴,N⁵]copper(I) tetrafluoroborate (). Both exploit tetrazole’s ability to bind metals via nitrogen atoms. However, the pyridinium core in the target compound introduces additional cationic charge, influencing solubility and lattice packing in crystalline phases .

Biological Activity

2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The compound features a pyridine ring substituted with a tetrazole moiety and multiple phenyl groups. Its structural complexity may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole and pyridine derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.

Case Study: Anticancer Mechanism

A study investigated the cytotoxic effects of similar tetrazole-containing compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that these compounds induced apoptosis by activating caspases 3, 8, and 9, leading to increased levels of reactive oxygen species (ROS) and modulation of key apoptotic pathways involving p53 and NF-kB .

CompoundCell LineIC50 Value (µM)Mechanism of Action
2a MCF-70.25Caspase activation
2b MDA-MB-2310.30ROS modulation
3b MCF-70.20Autophagy induction

Antimicrobial Activity

In addition to anticancer properties, compounds related to 2,4,6-triphenyl derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Research Findings

A comparative study highlighted the antimicrobial efficacy of several triphenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 50 µg/mL
Escherichia coli 40 µg/mL
Pseudomonas aeruginosa 60 µg/mL

Other Biological Activities

Beyond anticancer and antimicrobial effects, research has suggested that this class of compounds may also possess anti-inflammatory and antioxidant properties. These activities are critical in managing chronic diseases where oxidative stress plays a significant role.

Mechanistic Insights

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Moreover, antioxidant activity is linked to the scavenging of free radicals and enhancement of endogenous antioxidant defenses.

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